3,4,5,6-Tetrahydrohippurate

Beschreibung

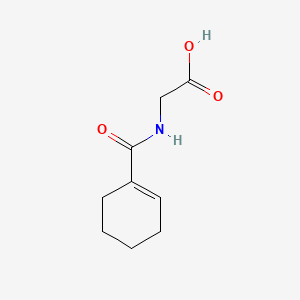

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

64253-92-5 |

|---|---|

Molekularformel |

C9H13NO3 |

Molekulargewicht |

183.2 g/mol |

IUPAC-Name |

2-(cyclohexene-1-carbonylamino)acetic acid |

InChI |

InChI=1S/C9H13NO3/c11-8(12)6-10-9(13)7-4-2-1-3-5-7/h4H,1-3,5-6H2,(H,10,13)(H,11,12) |

InChI-Schlüssel |

OSUSJBWSQBKORT-UHFFFAOYSA-N |

SMILES |

C1CCC(=CC1)C(=O)NCC(=O)O |

Kanonische SMILES |

C1CCC(=CC1)C(=O)NCC(=O)O |

Andere CAS-Nummern |

64253-92-5 |

Herkunft des Produkts |

United States |

Origin and Biosynthesis Pathways of 3,4,5,6 Tetrahydrohippurate

Precursor Compounds and Metabolic Fates

The biosynthesis of 3,4,5,6-tetrahydrohippurate is dependent on the availability of specific precursor compounds that undergo a series of metabolic transformations. These precursors can originate from dietary sources and are subsequently processed by both microbial and mammalian systems.

In mammalian systems, cyclohexanecarboxylate (B1212342) is a key precursor in the formation of this compound. core.ac.uknih.gov Studies conducted in rats have demonstrated that the administration of cyclohexanecarboxylate leads to the urinary excretion of several metabolites, including hippurate, hexahydrohippurate (B1199173), and this compound. core.ac.uknih.gov This metabolic pattern is notably dose-dependent; at lower doses, there is a greater conversion to hippurate, while at higher doses, the excretion of this compound and hexahydrohippurate increases. core.ac.uknih.govinchem.org

Research using isolated perfused rat livers further corroborates these findings, showing that cyclohexanecarboxylic acid is metabolized into hippuric acid, hexahydrohippuric acid, and 3,4,5,6-tetrahydrohippuric acid. nih.gov The formation of these compounds substantiates the proposed mechanism of aromatization of cyclohexanecarboxylate within mammalian tissues. core.ac.uknih.gov

Table 1: Metabolites of Cyclohexanecarboxylate in Rats

The shikimate pathway, which is active in many microorganisms but absent in animals, plays a crucial role in providing the foundational precursors for this compound. core.ac.ukcloudfront.net Shikimic acid, found in various plants and fruits, can be metabolized by gastrointestinal microbiota into cyclohexanecarboxylate. core.ac.ukacs.org This microbial conversion is a critical initial step, as mammalian tissues cannot directly metabolize shikimate. portlandpress.com

The gut microbiome, particularly bacteria like Bacteroides, possesses the necessary enzymes for the shikimate pathway. nih.gov This pathway facilitates the biosynthesis of aromatic amino acids and, in this context, the reduction and dehydroxylation of shikimate and related dietary compounds like quinic acid to form cyclohexanecarboxylate. core.ac.uknih.gov This microbially-produced cyclohexanecarboxylate is then absorbed by the host and enters mammalian metabolic pathways, ultimately leading to the formation of metabolites such as this compound. core.ac.uknih.gov Therefore, the presence of this compound in urine can be dependent on the metabolic activity of the gut microbiota on dietary precursors. nih.govportlandpress.com

Enzymatic Mechanisms in this compound Formation

The conversion of precursor compounds into this compound is facilitated by specific enzymatic reactions within the host. These mechanisms are central to the detoxification and elimination of xenobiotic and endobiotic acids.

The formation of this compound is thought to occur through the glycine (B1666218) conjugation of an active intermediate during the aromatization process of cyclohexanecarboxylate. core.ac.uknih.gov Glycine conjugation is a well-established two-step enzymatic pathway primarily occurring in the mitochondria of liver and kidney cells, responsible for the metabolism and detoxification of various carboxylic acids. researchgate.netuniroma1.ital-edu.com

The process begins with the activation of the carboxylic acid (in this case, an intermediate of cyclohexanecarboxylate metabolism) to a high-energy acyl-CoA thioester. researchgate.netuniroma1.it This reaction is catalyzed by a mitochondrial medium-chain acid:CoA ligase. Subsequently, the acyl-CoA intermediate is conjugated to glycine by the enzyme glycine N-acyltransferase (GLYAT), forming the final N-acylglycine conjugate, such as this compound, and releasing coenzyme A. researchgate.netuniroma1.it

Table 2: The Two-Step Process of Glycine Conjugation

Mammalian tissues, particularly the liver, are the primary sites for the biotransformation of microbially-derived cyclohexanecarboxylate. core.ac.uknih.gov After absorption from the gut, cyclohexanecarboxylate is transported to the liver, where it undergoes aromatization to benzoic acid. inchem.org It is during this multi-step aromatization that intermediates are formed, which can then be conjugated with glycine to produce this compound and hexahydrohippurate. core.ac.uk

Studies with isolated perfused rat livers have confirmed that the liver is capable of producing this compound from cyclohexanecarboxylic acid, alongside other metabolites. nih.gov The enzymes responsible for glycine conjugation, namely acyl-CoA ligases and glycine N-acyltransferase (GLYAT), are predominantly located in the liver and kidneys. uniroma1.itnih.gov This localization underscores the central role of these organs in the host's handling of cyclic carboxylic acids originating from the gut microbiome.

Microbial Metabolism and Host-Microbiome Co-metabolism

The synthesis of this compound is a quintessential example of host-microbiome co-metabolism, a process where metabolites are produced through the combined metabolic activities of the host and its resident microbes. nih.govnih.govmrc.ac.uk The pathway begins with dietary compounds, such as shikimic acid and other polyphenols, that humans cannot directly metabolize. core.ac.ukacs.org

Gut bacteria perform the initial transformation, converting these dietary precursors into simpler molecules like cyclohexanecarboxylate. core.ac.uknih.gov This microbial product is then absorbed into the host's circulation and transported to the liver. nih.gov In the liver, mammalian enzymes take over, further metabolizing cyclohexanecarboxylate through pathways that include aromatization and glycine conjugation, leading to the excretion of a suite of metabolites, including this compound. core.ac.uknih.govresearchgate.net This intricate metabolic interplay highlights the symbiotic relationship between the host and its gut microbiota in processing dietary compounds. nih.gov

Table of Chemical Compounds

Gut Microbiota Influence on Precursor Transformation

The formation of this compound is fundamentally dependent on the metabolic activity of the gut microbiota. researchgate.netcore.ac.uk Research indicates that this compound is not produced by mammalian tissues alone; its synthesis requires initial transformations of precursor compounds by gut microbes. researchgate.net In studies involving rats, the formation of this compound was suppressed in animals pretreated with antibiotics, highlighting the essential role of a functioning gut microbiome. researchgate.net

The primary precursors for this compound are alicyclic compounds from the diet, such as cyclohexanecarboxylate and shikimate. core.ac.uk Shikimic acid, found in various plants, fruits, and vegetables, is not metabolized by host tissues directly. researchgate.netucl.ac.uk Instead, it undergoes transformation by gut bacteria. researchgate.net Similarly, cyclohexanecarboxylate is metabolized by the gut microbiota into various intermediates. core.ac.ukinchem.org The gut microbiome, a dense and diverse community dominated by phyla such as Bacillota (Firmicutes) and Bacteroidota, possesses a vast array of enzymes capable of metabolizing dietary components that are otherwise indigestible by the host. wikipedia.orgfrontiersin.org These microbial populations perform crucial biotransformations, such as the initial steps in the aromatization of cyclohexanecarboxylate, which generates the necessary intermediates for this compound synthesis. core.ac.uk

The influence of diet on the presence of this metabolite has been observed in human studies, where this compound was identified as a biomarker for the New Nordic Diet, which is rich in fruits and vegetables. ucl.ac.uk This suggests that dietary intake of plant-based precursors is a key factor driving the microbial production of the necessary substrates for its synthesis.

Table 1: Research Findings on Microbial Role in Precursor Transformation

| Precursor Compound | Administered To | Key Finding | Reference |

| Cyclohexanecarboxylate | Rats | Metabolized to this compound; process is dose-dependent. | core.ac.uk |

| Shikimate | Rats | Metabolized by gut microbes to form products including this compound. | core.ac.uk |

| N/A (Dietary Study) | Humans | This compound identified as a urinary biomarker for a diet rich in fruits and vegetables. | ucl.ac.uk |

Interplay of Microbial and Host Pathways in Metabolite Production

The biosynthesis of this compound is a clear example of host-microbial co-metabolism, where both partners play a distinct and essential role. The process is a two-phase phenomenon involving microbial action in the gut followed by biotransformation within host tissues. researchgate.net

The initial and indispensable step is the transformation of dietary precursors by gut bacteria. researchgate.net In the case of cyclohexanecarboxylate, gut microbes initiate its aromatization, creating active intermediates. core.ac.uk These microbially-produced metabolites are then absorbed from the gut into the host's circulation. researchgate.net

Once absorbed, these intermediates undergo further processing by the host's metabolic machinery. The final step in the formation of this compound is the conjugation of a microbially-derived intermediate (a tetrahydro-derivative of benzoic acid) with the amino acid glycine. core.ac.ukontosight.ai This conjugation reaction is analogous to the well-understood formation of hippurate, which involves the joining of benzoic acid and glycine in the mitochondria of the liver and kidneys. researchgate.net Therefore, the gut microbiota is responsible for generating the specific cyclic carboxylate intermediate, while the host is responsible for the final conjugation step that yields the complete this compound molecule. researchgate.netcore.ac.uk This interplay underscores the symbiotic metabolic relationship between the gut microbiome and the host in processing dietary compounds. frontiersin.org

Table 2: Summary of the Biosynthesis Pathway of this compound

| Metabolic Step | Location | Responsible Party | Process | Reference |

| 1. Precursor Transformation | Gut | Gut Microbiota | Aromatization of dietary precursors like cyclohexanecarboxylate to form active intermediates. | core.ac.uk |

| 2. Absorption | Gut/Bloodstream | Host | Absorption of microbial metabolites from the intestine into circulation. | researchgate.net |

| 3. Conjugation | Host Tissues (e.g., Liver) | Host | Conjugation of the microbially-derived intermediate with the amino acid glycine. | researchgate.netcore.ac.uk |

Metabolic Dynamics and Biological Roles of 3,4,5,6 Tetrahydrohippurate

Integration within Systemic Metabolic Networks

3,4,5,6-Tetrahydrohippurate is a metabolite that appears to be integrated into systemic metabolic networks through various pathways, including xenobiotic metabolism and processes influenced by the gut microbiome. nih.govnih.gov In animal models, specifically rats, this compound has been identified as a urinary metabolite of cyclohexanecarboxylate (B1212342). nih.gov Its formation is proposed to occur via the glycine (B1666218) conjugation of active intermediates during the aromatization of cyclohexanecarboxylate. nih.gov The pattern of this metabolism is dose-dependent; at lower doses of cyclohexanecarboxylate, there is a progressive increase in the conversion to hippurate, with a corresponding decrease in the proportions of this compound. nih.gov

Furthermore, research suggests a potential link to the gut microbiome. nih.govwikipedia.org Hexahydrohippurate (B1199173) and this compound have been proposed as potential new metabolites of shikimate, with their formation being dependent on microbial metabolism within the gut. nih.gov The gut microbiome plays a crucial role in metabolizing dietary compounds that the human body cannot digest on its own, producing a wide array of metabolites that enter systemic circulation and influence host metabolism and physiology. racgp.org.au

The degradation of the essential amino acid lysine (B10760008) is another relevant metabolic context. Lysine can be degraded through two primary pathways: the saccharopine pathway, which is predominant in most body tissues, and the pipecolate pathway, which is more active in the brain. nih.govmhmedical.com Both pathways converge, and while a direct enzymatic step producing this compound is not explicitly detailed in major lysine degradation summaries, the involvement of microbial metabolism in processing amino acids suggests a possible indirect link. nih.govnih.govresearchgate.net For instance, certain gut bacteria, like Fusobacterium nucleatum, are known to ferment lysine. nih.gov The complex interactions within metabolic networks mean that metabolites can be part of multiple interconnected pathways, and the precise integration of this compound continues to be an area of active investigation. psu.edumdpi.comnih.gov

Association with Dietary Patterns and Nutritional Interventions

Nutritional metabolomics, which integrates metabolic profiling into nutrition research, has identified this compound as a compound whose levels can reflect dietary habits. scup.comnih.gov This association is critical for objectively assessing dietary intake and understanding the metabolic response to different nutritional patterns. scup.comoup.com

Studies have consistently linked higher levels of this compound with specific healthy dietary patterns, particularly those rich in fruits and vegetables. ucl.ac.uk In a controlled intervention study, this compound was one of the key urinary metabolites that distinguished a New Nordic Diet from an Average Danish Diet. ucl.ac.uk The New Nordic Diet emphasizes foods like fruits, vegetables, and whole grains. ucl.ac.ukchalmers.se This finding suggests that the compound, or its dietary precursors, is present in these food groups. ucl.ac.uk

The association extends to other predefined diet quality indices. For example, metabolomics studies have correlated this compound with the Baltic Sea Diet (BSD) and the Healthy Diet Indicator (HDI), both of which encourage the consumption of plant-based foods. ucl.ac.ukchalmers.se These findings from various large cohort studies reinforce its role as a candidate biomarker for assessing adherence to healthy dietary patterns. nih.govucl.ac.uk

Table 1: Association of this compound with Dietary Patterns This table summarizes findings from metabolomics studies on the correlation between this compound and specific dietary patterns.

| Dietary Pattern | Associated Food Groups | Study Context |

|---|---|---|

| New Nordic Diet | Fruits and Vegetables | Discriminating metabolite in a parallel intervention study. ucl.ac.uk |

| Baltic Sea Diet (BSD) | Fruits, Vegetables, Wholegrains | Associated metabolite correlated with the BSD score. ucl.ac.uk |

The identification of this compound as a dietary biomarker has significant implications for nutritional metabolomics. scup.comscup.com This field aims to discover objective biomarkers of food intake to overcome the limitations of traditional self-reported dietary assessment methods like food frequency questionnaires, which are prone to measurement error and bias. oup.comub.edu Metabolites like this compound provide an objective measure of exposure to certain foods or dietary patterns. ub.edu

By incorporating such biomarkers, researchers can achieve a more accurate assessment of dietary exposure, which is fundamental to understanding the links between diet and disease. nih.govub.edu The "food metabolome," which consists of all the metabolites in the body derived from food, is a vast source of potential biomarkers. researchgate.net The study of compounds like this compound contributes to building a comprehensive library of these biomarkers, enabling more robust and detailed investigations into how diet modulates human health and disease risk. scup.comresearchgate.net This approach supports the validation of data from large-scale nutritional studies and helps to clarify the metabolic impact of dietary interventions. scup.comnih.gov

Advanced Analytical Methodologies for 3,4,5,6 Tetrahydrohippurate Research

Chromatographic and Spectrometric Techniques for Detection and Quantification

The detection and quantification of 3,4,5,6-Tetrahydrohippurate rely on a suite of powerful analytical technologies that offer high sensitivity, selectivity, and structural elucidation capabilities. High-performance liquid chromatography and gas chromatography, particularly when coupled with mass spectrometry, are cornerstone techniques. Additionally, nuclear magnetic resonance spectroscopy provides invaluable structural and quantitative information.

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) stands as a premier platform for analyzing non-volatile and polar metabolites like this compound from complex biological samples. The versatility of LC-MS allows for its application in both targeted and untargeted metabolomics studies. nih.govnih.gov A triple quadrupole mass spectrometer is often preferred for quantitative studies due to its excellent sensitivity, selectivity, and dynamic range when operated in multiple reaction monitoring (MRM) mode. nih.gov

For polar compounds such as this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) is a particularly effective separation technique. HILIC stationary phases, which can include bare silica, diol, or amide chemistries, are adept at retaining and separating polar analytes that show little to no retention on traditional reversed-phase columns like C18. nih.gov The choice of stationary phase can significantly alter retention and peak shape, often requiring the screening of several column types during method development. nih.gov

| Parameter | Typical Condition for Polar Metabolite Analysis | Rationale |

|---|---|---|

| Chromatography Mode | Hydrophilic Interaction Liquid Chromatography (HILIC) | Enhances retention of polar compounds like this compound. |

| Column Chemistry | Amide, Diol, or Silica-based | Provides stationary phases suitable for HILIC separations. nih.gov |

| Mobile Phase | Acetonitrile and water with additives (e.g., ammonium (B1175870) formate) | Facilitates separation and improves ionization efficiency. |

| Ionization Source | Electrospray Ionization (ESI), Positive or Negative Mode | Effective for ionizing polar, non-volatile compounds. |

| Mass Analyzer | Triple Quadrupole (QqQ) or High-Resolution (Orbitrap, Q-TOF) | QqQ for sensitive quantification (MRM); HRMS for accurate mass identification. nih.govthermofisher.com |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed structural information and quantification of metabolites without the need for chromatographic separation. nih.govresearchgate.net For metabolite profiling, one-dimensional (1D) ¹H NMR is commonly used and is inherently quantitative, allowing for the determination of metabolite concentrations often without individual standards. nih.govnih.gov The chemical shift of a proton signal in an NMR spectrum provides information about its electronic environment, making it a key parameter for structural elucidation. slideshare.net

In complex biological samples where signal overlap is common, two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy), are employed to resolve individual spin systems and identify metabolites. nih.govcore.ac.uk The HMBC (Heteronuclear Multiple Bond Correlation) experiment is particularly useful for establishing connectivity between protons and carbons, aiding in the complete structural assignment of novel or unexpected metabolites. core.ac.uk While less sensitive than mass spectrometry, NMR's high reproducibility and ability to provide unambiguous structural information make it an indispensable tool in metabolomics. youtube.com

| NMR Experiment | Information Provided | Application in this compound Research |

|---|---|---|

| 1D ¹H NMR | Chemical shifts, signal multiplicities, coupling constants, quantification. nih.gov | Initial profiling and quantification of the metabolite in biofluids. |

| 2D COSY/TOCSY | Identifies proton-proton couplings within a spin system. core.ac.uk | Resolves overlapping signals and confirms the structure of the tetrahydrohippurate moiety. |

| 2D HSQC/HMBC | Correlates protons with directly attached (HSQC) or long-range coupled (HMBC) carbons. | Confirms the carbon skeleton and full structural assignment. |

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable compounds. For metabolites like this compound, which contain polar functional groups (e.g., carboxylic acids, amines), derivatization is a necessary step to increase their volatility and thermal stability. jfda-online.comiu.edu Chemical derivatization replaces active hydrogens on the analyte with more stable functional groups, improving chromatographic performance and detection. iu.edu

A common derivatization strategy is silylation, which involves reacting the analyte with a reagent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). sigmaaldrich.comnih.gov This process converts polar functional groups into their less polar and more volatile trimethylsilyl (B98337) (TMS) derivatives. iu.edu The resulting derivatives are more amenable to separation on standard non-polar GC columns, such as those with a 5% diphenyl-95% dimethyl siloxane phase. nih.gov

Following separation, the analytes are ionized, typically by electron ionization (EI), which generates reproducible fragmentation patterns that serve as a fingerprint for compound identification. For quantitative analysis, GC coupled with a triple quadrupole mass spectrometer (GC-MS/MS) operating in multiple reaction monitoring (MRM) mode offers high sensitivity and selectivity, minimizing interferences from the sample matrix. nih.govnih.govresearchgate.net

Sample Preparation and Data Acquisition Strategies in Metabolomics

The quality of metabolomics data is highly dependent on the procedures used for sample preparation and data acquisition. The primary goals of sample preparation are to effectively extract a wide range of metabolites, remove interfering substances like proteins and salts, and prevent analyte degradation. uab.edu

For biological fluids such as plasma or urine, a common first step is protein precipitation using a cold organic solvent like methanol (B129727) or acetonitrile. nih.govnih.gov This is often followed by extraction techniques such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate metabolites and remove matrix components that can interfere with analysis. nih.govuab.edu The choice of extraction solvent and method is critical, as it influences the range of metabolites recovered. nih.gov For instance, different solvent systems may be required to efficiently extract both polar and nonpolar compounds. mdpi-res.com After collection, samples are typically flash-frozen in liquid nitrogen and stored at -80°C to quench metabolic activity and preserve their integrity. metwarebio.com

Data acquisition strategies in mass spectrometry can be broadly categorized as untargeted or targeted. nih.gov Untargeted metabolomics aims to measure as many metabolites as possible in a sample to generate hypotheses. This often involves data-dependent acquisition (DDA), where the instrument automatically selects the most intense precursor ions for fragmentation (MS/MS). nih.govnih.gov In contrast, data-independent acquisition (DIA) fragments all ions within a specified mass range, providing a more comprehensive dataset but requiring more complex data processing. nih.govnih.gov Targeted approaches, such as MRM, focus on quantifying a predefined list of metabolites with the highest sensitivity and specificity. nih.gov

Challenges and Innovations in Metabolite Identification and Quantification

Despite the power of modern analytical platforms, the identification and quantification of metabolites like this compound present several challenges. Biological matrices are incredibly complex, and endogenous substances can cause matrix effects, such as ion suppression in MS, which can compromise quantitative accuracy. lcms.cz The vast number of metabolites, many of which are isomers with identical masses, makes unambiguous identification difficult. nih.gov Furthermore, the wide dynamic range of metabolite concentrations means that low-abundance compounds can be masked by more prevalent ones. nih.govnih.gov

Investigation of 3,4,5,6 Tetrahydrohippurate in Preclinical Models

In Vivo Animal Models for Metabolic Studies

Animal models, particularly rats, have been instrumental in defining the metabolic pathways that lead to the urinary excretion of 3,4,5,6-Tetrahydrohippurate. These studies have focused on the administration of precursor compounds and the subsequent analysis of metabolites.

Dose-Dependency and Metabolite Excretion Patterns in Animal Models

The metabolic fate of cyclohexanecarboxylate (B1212342) in rats is dose-dependent. Research has shown that with decreasing doses of cyclohexanecarboxylate, there is a progressive increase in its conversion to hippurate. semanticscholar.org This increase comes largely at the expense of glucuronide formation, but the proportions of hexahydrohippurate (B1199173) and this compound also decrease at lower doses. semanticscholar.org This indicates that the pathways leading to the formation of these partially saturated hippurates are more prominent at higher precursor concentrations. The majority of these metabolites are excreted in the urine. semanticscholar.org

In Vitro Cellular and Biochemical Systems for Mechanistic Elucidation

To gain a more direct understanding of the metabolic processes involved, researchers have employed in vitro systems, such as the isolated perfused rat liver. In one such study, cyclohexanecarboxylic acid was introduced into an isolated perfused rat liver system. After six hours, 3,4,5,6-Tetrahydrohippuric acid was identified in the perfusate, accounting for 2% of the initial dose. nih.gov This in vitro model confirmed that the liver is a site for the metabolism of cyclohexanecarboxylate and the formation of its various metabolites, including this compound, independent of the gut microbiota's influence on the precursor itself.

The following table summarizes the distribution of metabolites in the perfusate after 6 hours in the isolated perfused rat liver model.

| Metabolite | Percentage of Initial Dose in Perfusate |

| Unchanged Cyclohexanecarboxylic acid | 10% |

| Hippuric acid | 50% |

| Hexahydrohippuric acid | 2% |

| 3,4,5,6-Tetrahydrohippuric acid | 2% |

| Cyclohexylcarbonyl-beta-D-glucuronide | 2-4% |

| Benzoic acid | 1-2% |

Data sourced from Brewster et al. (1977) nih.gov

Mechanistic Insights from Model Systems Research

Research in model systems has provided insights into the biochemical mechanisms leading to the formation of this compound. The formation of this compound is intrinsically linked to the aromatization of cyclohexanecarboxylate. semanticscholar.org The presence of both hexahydrohippurate and this compound supports a stepwise dehydrogenation process in the conversion of the cyclohexane (B81311) ring to a benzene (B151609) ring. semanticscholar.org These intermediates are then conjugated with glycine (B1666218) to form the respective hippurate derivatives.

In the case of shikimate metabolism, the initial and essential steps are performed by the gut microbiota. frontiersin.org The shikimate pathway, which is present in microorganisms but not in mammals, is responsible for the biosynthesis of aromatic amino acids. dntb.gov.ua Gut microbes can convert shikimate into intermediates that are then absorbed by the host and further metabolized. The production of this compound from shikimate in rats highlights the symbiotic metabolic relationship between the host and its gut microbiome. frontiersin.org The kinetics of metabolite production in in vitro liver models are consistent with the metabolic pathways proposed from whole-animal studies for both cyclohexanecarboxylic acid and shikimic acid. nih.gov

Computational Approaches and Data Integration in 3,4,5,6 Tetrahydrohippurate Research

Bioinformatics Tools for Metabolomics Data Analysis

Bioinformatics provides the essential framework for processing, analyzing, and interpreting the complex datasets generated in metabolomics studies involving 3,4,5,6-Tetrahydrohippurate. Web-based platforms like MetaboAnalyst and MetFlow offer comprehensive tools for these analyses, from initial data cleaning to advanced statistical and functional interpretation. nih.gov These platforms enable researchers to handle various data formats and apply a wide range of analytical methods to elucidate the role of specific metabolites. nih.gov

Metabolic pathway analysis aims to connect changes in the concentration of metabolites such as this compound to specific biological pathways. A primary goal is to identify pathways that are significantly impacted in a given condition. This is often achieved through enrichment analysis, which determines whether a set of metabolites that are altered are over-represented in any particular pathway.

Statistical techniques like the hypergeometric test or Fisher's exact test are commonly employed to calculate the probability that the observed number of significant metabolites in a pathway occurred by chance. These methods provide a p-value for each pathway, indicating the statistical significance of its enrichment. For instance, if this compound and other related N-acylglycines are found to be significantly elevated in a disease state, pathway analysis would assess whether the N-acylglycine metabolism pathway is statistically enriched.

Table 1: Hypothetical Metabolic Pathway Analysis Results for this compound

This interactive table illustrates potential results from a pathway analysis where this compound was identified as a significantly altered metabolite.

| Metabolic Pathway | Total Compounds in Pathway | Compounds Measured in Study | Significantly Altered Compounds | p-value |

| Phenylalanine Metabolism | 85 | 15 | 5 | 0.02 |

| Fatty Acid Metabolism | 120 | 25 | 8 | 0.04 |

| N-Acylglycine Metabolism | 15 | 5 | 3 | 0.005 |

| Benzoate (B1203000) Metabolism | 30 | 8 | 1 | 0.35 |

Systems biology seeks to understand the complex interactions within a biological system by integrating data from multiple "omics" layers, including genomics (DNA), transcriptomics (RNA), proteomics (proteins), and metabolomics (metabolites). Integrating metabolomic data, which includes measurements of this compound, with other omics data provides a more holistic view of cellular processes.

This integration can reveal how genetic variations (genomics) might influence enzyme expression (transcriptomics) and protein levels (proteomics), ultimately affecting the concentration of metabolites like this compound. For example, a mutation in a gene coding for an enzyme involved in hippurate metabolism could be correlated with altered levels of its tetrahydro- derivative. Computational tools are crucial for aligning these diverse datasets and identifying these cross-layer relationships.

Table 2: Example of a Multi-Omics Dataset for this compound Research

This table shows a simplified, hypothetical multi-omics dataset integrating different biological layers related to this compound levels.

| Sample ID | Gene X Mutation (Genomics) | Gene X mRNA Level (Transcriptomics) | Enzyme X Protein Level (Proteomics) | This compound Level (Metabolomics) |

| Control_01 | Wild Type | 1.05 | 1.10 | 150 nM |

| Control_02 | Wild Type | 0.98 | 0.95 | 145 nM |

| Disease_01 | Mutant A | 0.55 | 0.48 | 350 nM |

| Disease_02 | Mutant A | 0.61 | 0.52 | 375 nM |

Predictive Modeling and Network Analysis

Predictive modeling in metabolomics involves creating mathematical models to predict a biological state, such as disease presence or treatment response, based on metabolite profiles. Network analysis, on the other hand, helps to visualize and understand the complex relationships between metabolites.

In the context of this compound, a predictive model could be developed using its concentration, along with levels of other relevant metabolites, to predict a particular clinical outcome. Statistical methods and machine learning algorithms are used to build and validate these models. Network analysis can place this compound within the broader metabolic network, showing which other metabolites its levels are correlated with. This can help to generate new hypotheses about its function and regulation.

Table 3: Potential Features for a Predictive Model Involving this compound

This table outlines a selection of potential metabolic and clinical features that could be used to build a model for predicting a specific disease state.

| Feature Category | Feature Name | Data Type | Potential Role in Model |

| Metabolite | This compound | Continuous | Primary predictor variable |

| Metabolite | Hippurate | Continuous | Related compound in pathway |

| Metabolite | Benzoate | Continuous | Precursor molecule |

| Clinical | Age | Continuous | Confounding variable |

| Clinical | Body Mass Index (BMI) | Continuous | Confounding variable |

Artificial Intelligence and Machine Learning in Biomarker Discovery

Artificial intelligence (AI) and machine learning (ML) are powerful tools for biomarker discovery, capable of identifying complex patterns in high-dimensional metabolomics data that may not be apparent with traditional statistical methods. youtube.comnih.gov These technologies can analyze data from thousands of metabolites across numerous samples to pinpoint candidates like this compound that may serve as biomarkers for diagnosis, prognosis, or treatment response. mdpi.com

Algorithms such as Random Forest, Support Vector Machines (SVM), and neural networks can be trained on metabolomics datasets to classify samples (e.g., disease vs. control). youtube.com By evaluating which features (metabolites) are most important for the model's predictive accuracy, researchers can identify potential biomarkers. For example, an ML model might consistently use the concentration of this compound as a key feature to distinguish between two patient groups, suggesting its potential as a biomarker. nih.gov

Table 4: Comparison of Machine Learning Models for Biomarker Discovery

This interactive table provides a hypothetical comparison of different machine learning models trained to classify a disease state, highlighting the importance of this compound as a predictive feature.

| Machine Learning Model | Prediction Accuracy | AUC (Area Under the Curve) | Importance of this compound (Feature Score) |

| Logistic Regression | 85% | 0.88 | 0.75 |

| Random Forest | 92% | 0.94 | 0.89 |

| Support Vector Machine (SVM) | 88% | 0.91 | 0.82 |

| Neural Network | 94% | 0.96 | 0.91 |

Future Directions and Emerging Research Avenues

Unraveling Undiscovered Enzymatic Pathways in 3,4,5,6-Tetrahydrohippurate Metabolism

The metabolic journey of this compound from its synthesis to its degradation is currently a black box. A critical area of future research will be the identification and characterization of the enzymes responsible for its formation and breakdown. Drawing parallels from its close analog, hippurate, which is synthesized in the liver and kidneys through the conjugation of benzoate (B1203000) and glycine (B1666218), researchers can begin to formulate hypotheses.

Key research questions to address include:

Biosynthesis: What are the precursor molecules for the cyclohex-1-en-1-ylcarbonyl group of this compound? Are they derived from dietary components, microbial metabolism, or endogenous host pathways? Identifying the enzymes that catalyze the formation of this unique acyl group will be a significant first step.

Conjugation: Is the final step of this compound synthesis analogous to that of hippurate, involving a glycine N-acyltransferase? If so, which specific isoforms of this enzyme are responsible, and what is their tissue distribution?

Catabolism: How is this compound broken down? Are there specific hydrolases that cleave the amide bond, releasing glycine and the cyclohexene-containing moiety? Understanding its degradation pathways is crucial to determining its biological half-life and potential for accumulation.

Future investigations will likely employ a combination of in vitro enzyme assays with purified proteins and cell extracts, along with in vivo studies using animal models. Techniques such as stable isotope tracing will be invaluable in tracking the metabolic fate of labeled precursors through these undiscovered pathways.

Comprehensive Elucidation of Host-Microbiome Metabolic Interactions and their Regulation

The gut microbiome plays a pivotal role in the metabolism of a vast array of compounds, including the production of precursors for hippurate. inserm.frnih.gov Given the structural similarity, it is highly probable that the gut microbiota is also intimately involved in the metabolism of this compound.

Future research should focus on:

Microbial Production of Precursors: Screening studies of diverse gut microbial species are needed to identify those capable of producing the cyclohex-1-en-1-ylcarbonyl precursor. This could involve untargeted metabolomics of bacterial cultures.

Host-Microbe Co-metabolism: Investigating the interplay between microbial and host enzymes in the synthesis of this compound is essential. For instance, microbes might generate the acyl precursor, which is then absorbed by the host and conjugated with glycine in the liver or kidneys. nih.gov

Impact of Diet and Dysbiosis: Studies exploring how different dietary interventions and states of microbial imbalance (dysbiosis) affect the levels of this compound will be crucial. This could reveal its potential as a marker of gut health. Research on hippurate has demonstrated its association with gut microbial diversity and a diet rich in polyphenols. inserm.frnih.gov

Gnotobiotic animal models, colonized with specific microbial communities, will be instrumental in dissecting these complex interactions.

Advancements in Quantitative Metabolomics and Biomarker Validation Methodologies

To study the biological relevance of this compound, robust and sensitive analytical methods are required. The development of targeted quantitative metabolomics assays will be a cornerstone of future research.

Key advancements needed include:

Method Development: Establishing validated liquid chromatography-mass spectrometry (LC-MS/MS) methods for the precise quantification of this compound in various biological matrices, including plasma, urine, and fecal water. This will involve the synthesis of stable isotope-labeled internal standards.

Biomarker Discovery and Validation: Once a reliable quantitative method is in place, large-scale cohort studies can be undertaken to assess the association of this compound levels with different physiological and pathological states. Research on hippurate has linked its levels to metabolic health and cardiovascular risk. inserm.frnih.gov Similar investigations for this compound could reveal its potential as a novel biomarker.

Standardization and Inter-laboratory Comparison: Ensuring the reproducibility and comparability of results across different research laboratories will be critical for the validation of this compound as a reliable biomarker.

The following table outlines a potential workflow for biomarker validation:

| Phase | Objective | Key Activities |

| Discovery | Identify potential associations of this compound with disease states. | Untargeted metabolomics in small case-control studies. |

| Quantification | Develop a robust and sensitive assay for targeted measurement. | Synthesis of standards, LC-MS/MS method development and validation. |

| Validation | Confirm associations in larger, independent cohorts. | Analysis of large patient cohorts, statistical analysis to assess diagnostic/prognostic value. |

| Clinical Utility | Assess the feasibility and benefit of measuring the biomarker in a clinical setting. | Inter-laboratory testing, development of standardized operating procedures. |

Integration with Gene Expression and Proteomics for Systems-Level Understanding

To gain a holistic understanding of the function of this compound, it is essential to move beyond metabolomics and integrate data from other "omics" disciplines.

Future research strategies should include:

Transcriptomics: Analyzing changes in gene expression in response to varying levels of this compound can provide insights into the cellular pathways it modulates. This could be performed in cell culture models or in tissues from animal studies.

Proteomics: Identifying changes in protein expression and post-translational modifications will complement transcriptomic data and reveal the functional consequences of altered gene expression.

Integrative Systems Biology: Employing computational approaches to integrate metabolomic, transcriptomic, and proteomic datasets will be crucial for constructing comprehensive models of the biological networks in which this compound participates. This approach can help in formulating new hypotheses about its mechanism of action.

Development of Targeted Research Methodologies for Specific Biological Contexts

As initial discoveries about the biology of this compound are made, it will become necessary to develop more targeted research methodologies to probe its function in specific biological contexts.

This could involve:

Development of Specific Enzyme Inhibitors: Once the enzymes involved in its metabolism are identified, the development of small molecule inhibitors will be a powerful tool to study the consequences of its accumulation or depletion in cellular and animal models.

Genetic Manipulation: The use of gene-editing technologies such as CRISPR-Cas9 to knock out or overexpress key enzymes in its metabolic pathway will provide definitive evidence of their role.

Receptor Identification: Investigating whether this compound exerts its effects through binding to specific cellular receptors is a critical area for future research. This could involve techniques such as affinity chromatography and ligand-binding assays.

By pursuing these multifaceted research avenues, the scientific community can begin to unravel the mysteries of this compound, paving the way for a deeper understanding of host-microbiome interactions and potentially leading to new diagnostic and therapeutic strategies.

Q & A

Q. What are the recommended analytical techniques for characterizing 3,4,5,6-Tetrahydrohippurate in synthetic mixtures?

To ensure accurate characterization, employ a combination of nuclear magnetic resonance (NMR) for structural elucidation (e.g., confirming stereochemistry) and high-performance liquid chromatography (HPLC) for purity assessment. Mass spectrometry (MS) can further validate molecular weight and fragmentation patterns . For chiral analysis, stereospecific enzymatic assays (e.g., dehydrogenase-based oxidation) are critical to distinguish enantiomers, as demonstrated in studies on similar cyclic anhydrides .

Q. How can researchers optimize the synthesis of this compound to minimize byproducts?

Synthesis optimization should focus on reaction temperature control (e.g., maintaining 60–80°C to prevent thermal degradation) and catalyst selection (e.g., Lewis acids like ZnCl₂ for regioselectivity). Pilot studies using fractional factorial design can identify critical variables (e.g., solvent polarity, stoichiometry). Documenting reaction kinetics via time-resolved sampling and HPLC analysis ensures reproducibility .

Q. What in vitro models are suitable for preliminary toxicity screening of this compound?

Use immortalized cell lines (e.g., AR4-2J pancreatic cells) for baseline cytotoxicity assays, measuring ATP depletion and membrane integrity. For mechanistic insights, pair these with metabolomic profiling to track downstream effects on pathways like inositol phosphate metabolism, as shown in studies with structurally related anhydrides .

Advanced Research Questions

Q. How can conflicting data on the metabolic stability of this compound be resolved?

Discrepancies may arise from matrix effects (e.g., plasma vs. buffer systems) or assay sensitivity . Address this by standardizing incubation conditions (e.g., 37°C, physiological pH) and using isotopically labeled analogs as internal controls. Comparative studies with ATP-depleted homogenates can clarify enzymatic vs. non-enzymatic degradation mechanisms . If results still conflict, apply Bayesian meta-analysis to weight data by methodological rigor .

Q. What experimental designs are optimal for studying the role of this compound in inositol phosphate signaling?

Employ kinetic assays with radiolabeled substrates (e.g., [³H]-IP₅) to track conversion to downstream metabolites like (3,4,5,6)IP₄. Use ATP analogs (e.g., AMP-PNP) to isolate ATP-dependent steps, as hydrolysis is often required for enzymatic activity . For in vivo relevance, combine this with knockout models of phosphatases or kinases implicated in the pathway .

Q. How should researchers address the reproducibility crisis in studies involving this compound?

Adopt the FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing. Provide raw datasets (e.g., NMR spectra, chromatograms) in supplementary materials and detail all experimental parameters (e.g., homogenization buffer composition, centrifugation speeds). Independent validation through interlaboratory studies is critical, as seen in standardized protocols for inositol phosphate analysis .

Methodological Guidance Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.